molecular formula C7H9ClN2O2 B13338017 3-Chloro-4-propyl-1H-pyrazole-5-carboxylic acid

3-Chloro-4-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13338017
M. Wt: 188.61 g/mol
InChI Key: DTQTUHAAXKGBIZ-UHFFFAOYSA-N
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Description

3-Chloro-4-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a chlorine atom at the 3-position, a propyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-propyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-propyl-1H-pyrazole with a carboxylating agent such as carbon dioxide in the presence of a base . The reaction conditions often include moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction times. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of 3-substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of 3-Chloro-4-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Chloro-4-propyl-1H-pyrazole-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

5-chloro-4-propyl-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H9ClN2O2/c1-2-3-4-5(7(11)12)9-10-6(4)8/h2-3H2,1H3,(H,9,10)(H,11,12)

InChI Key

DTQTUHAAXKGBIZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NN=C1C(=O)O)Cl

Origin of Product

United States

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